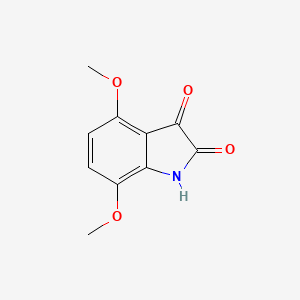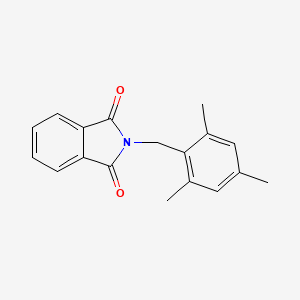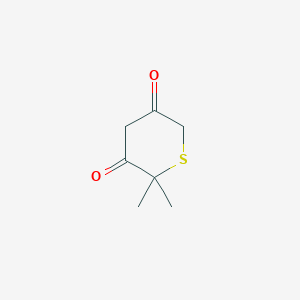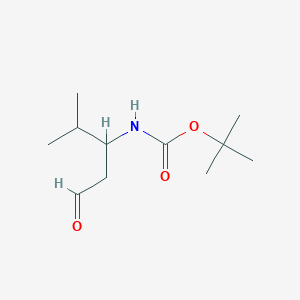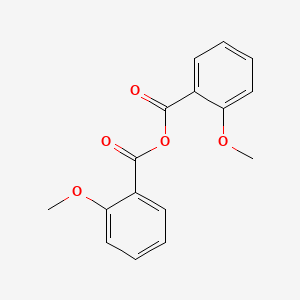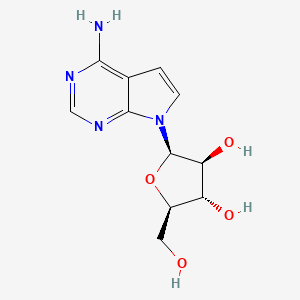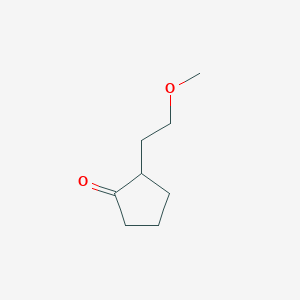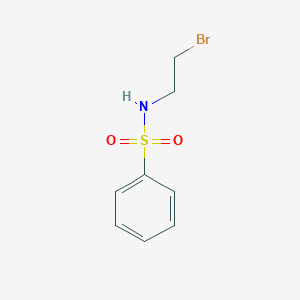
5-Chloro-2-(hydroxymethyl)phenol
Descripción general
Descripción
5-Chloro-2-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7ClO2 . It has a molecular weight of 158.58 g/mol . The compound is also known by other names such as 5-Chloro-2-hydroxymethyl-phenol and 4-Chloro-2-hydroxybenzyl alcohol .
Synthesis Analysis
The synthesis of 5-Chloro-2-(hydroxymethyl)phenol involves the use of 4-chloro-2-hydroxybenzoic acid as a reactant. The reaction is carried out in THF (Tetrahydrofuran) solvent, and BH3 (Borane) is added dropwise at 0° C. The mixture is then stirred at room temperature overnight. The product is extracted with EA (Ethyl Acetate) twice, washed with brine, dried with anhydrous Na2SO4, and concentrated to yield the title compound.Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(hydroxymethyl)phenol consists of 10 heavy atoms . It has 1 rotatable bond, 2 hydrogen bond donors, and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 40.5 Ų .Physical And Chemical Properties Analysis
5-Chloro-2-(hydroxymethyl)phenol has a molecular weight of 158.58 g/mol . It has an XLogP3 value of 1.9, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 158.0134572 g/mol . The compound has a topological polar surface area of 40.5 Ų .Aplicaciones Científicas De Investigación
- Chlorohydroxymethylphenol exhibits antioxidant activity due to its hydroxyl group and chlorine substitution. It can scavenge free radicals, protecting cells from oxidative damage .
- Polyphenols, including chlorohydroxymethylphenol, have protective effects against cancer cells. They reduce tumor growth and inhibit proliferation .
Antioxidant Properties
Polyphenol Derivatives for Cancer Research
Propiedades
IUPAC Name |
5-chloro-2-(hydroxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPPSDXLISKMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316213 | |
| Record name | 5-chloro-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(hydroxymethyl)phenol | |
CAS RN |
64917-81-3 | |
| Record name | NSC300883 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [4-(thiophene-2-carbonyl)phenyl]acetate](/img/structure/B3055385.png)
![14-[(2r,5s,6s)-6-Hydroxy-5-methylpiperidin-2-yl]tetradecan-2-one](/img/structure/B3055387.png)
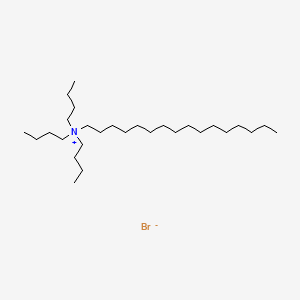
![Benzyl [(4-methylbenzene-1-sulfonyl)oxy]carbamate](/img/structure/B3055393.png)
![N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B3055395.png)
